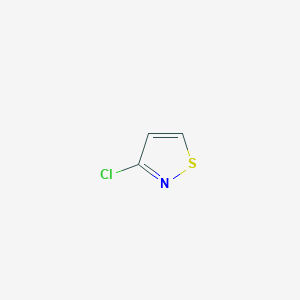

3-Chloroisothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSJUDPCTYRQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500367 | |

| Record name | 3-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14217-66-4 | |

| Record name | 3-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloroisothiazoles from β-Enaminonitrile Precursors

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-chloroisothiazoles, valuable intermediates in pharmaceutical and agrochemical research, starting from readily accessible β-enaminonitrile precursors. While direct literature detailing this specific transformation is nascent, this document extrapolates from established principles of heterocyclic chemistry to outline a robust and scientifically grounded approach. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic repertoire.

The Strategic Importance of the 3-Chloroisothiazole Scaffold

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a chlorine atom at the 3-position significantly enhances the synthetic versatility of this heterocycle. This halogen acts as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs.[1] The this compound core is a key building block for derivatives with potential applications as fungicides, anti-inflammatory agents, and antivirals.[2]

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic disconnection of the this compound target molecule points towards a β-enaminonitrile as a plausible starting material. The core strategy involves the reaction of a β-enaminonitrile with a suitable sulfur- and chlorine-donating reagent to construct the isothiazole ring in a single, convergent step.

Caption: Retrosynthetic analysis of this compound.

Mechanistic Insights: A Proposed Pathway

The proposed reaction of a β-enaminonitrile with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂) or sulfuryl chloride (SO₂Cl₂), is postulated to proceed through a multi-step mechanism involving electrophilic attack, cyclization, and subsequent chlorination/aromatization.

3.1. Reaction with Sulfur Monochloride (S₂Cl₂)

Sulfur monochloride can act as both a source of sulfur and a chlorinating agent. The proposed mechanism is as follows:

-

Electrophilic Attack: The electron-rich β-carbon of the enaminonitrile attacks one of the sulfur atoms of S₂Cl₂, leading to the formation of a sulfenyl chloride intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the enamine then attacks the sulfur atom, displacing a chloride ion and forming a five-membered ring.

-

Oxidation and Aromatization: The resulting dihydroisothiazole intermediate is then oxidized and chlorinated by the excess S₂Cl₂ or other reactive sulfur-chlorine species in the reaction mixture to yield the aromatic this compound.

3.2. Reaction with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a potent chlorinating and oxidizing agent.[2] The reaction with β-enaminonitriles is expected to be vigorous and may require careful temperature control.

-

Initial Chlorination: SO₂Cl₂ can chlorinate the enamine at either the nitrogen or the β-carbon.

-

Reaction with a Sulfur Source: A separate sulfur source, such as elemental sulfur or H₂S, would be required to form the isothiazole ring.

-

Cyclization and Aromatization: The chlorinated intermediate would then react with the sulfur source, followed by cyclization and elimination to afford the this compound.

Given its dual role as a sulfur and chlorine source, sulfur monochloride presents a more direct route and will be the focus of the experimental protocol outlined below.

Key Reagents: Properties and Handling

A thorough understanding of the reagents is critical for successful and safe synthesis.

| Reagent | Structure | Key Properties | Safe Handling |

| β-Enaminonitrile | R-C(NH₂)=CH-CN | Crystalline solids, stable under ambient conditions. The enamine moiety is nucleophilic. | Wear standard PPE. Avoid inhalation of dust. |

| Sulfur Monochloride | Cl-S-S-Cl | Fuming, corrosive yellow-orange liquid with a suffocating odor. Reacts violently with water. | Handle in a well-ventilated fume hood. Use personal protective equipment (gloves, goggles, lab coat). Keep away from water and alcohols. |

| Sulfuryl Chloride | SO₂Cl₂ | Colorless, fuming, and highly corrosive liquid. Reacts with water to produce sulfuric and hydrochloric acids. | Handle in a well-ventilated fume hood with extreme caution. Use appropriate PPE. Store in a cool, dry place away from incompatible materials.[2] |

Experimental Protocol: Synthesis of 3-Chloro-5-methylisothiazole-4-carbonitrile

This protocol describes a representative procedure for the synthesis of a this compound derivative from a β-enaminonitrile precursor.

5.1. Materials and Equipment

-

3-Aminocrotononitrile (β-enaminonitrile precursor)

-

Sulfur monochloride (S₂Cl₂)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

5.2. Reaction Workflow

Caption: Experimental workflow for this compound synthesis.

5.3. Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-aminocrotononitrile (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfur Monochloride: Add sulfur monochloride (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

Addition of Base: After the addition of S₂Cl₂ is complete, add triethylamine (2.5 eq) dropwise over 20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3-chloro-5-methylisothiazole-4-carbonitrile.

Data Interpretation and Expected Outcomes

The success of the synthesis can be monitored by thin-layer chromatography (TLC) and the final product characterized by standard analytical techniques.

| Parameter | Expected Effect on Reaction |

| Temperature | Lower temperatures (0 °C) are crucial during the initial addition of S₂Cl₂ to control the exothermic reaction and minimize side products. |

| Stoichiometry | A slight excess of S₂Cl₂ is recommended to ensure complete conversion. The amount of triethylamine should be sufficient to neutralize the HCl generated during the reaction. |

| Solvent | Anhydrous aprotic solvents like dichloromethane are essential to prevent the decomposition of sulfur monochloride. |

| Yield | Yields can vary depending on the specific substrate and reaction conditions. Optimization may be required to achieve high yields. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the reagents.

-

Fume Hood: All operations involving sulfur monochloride and sulfuryl chloride must be performed in a well-ventilated fume hood.

-

Quenching: Be extremely cautious when quenching the reaction, as it can be exothermic.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthesis of 3-chloroisothiazoles from β-enaminonitrile precursors represents a promising and convergent approach to this valuable class of compounds. The proposed method, utilizing the reaction of β-enaminonitriles with sulfur monochloride, offers a direct route to the target molecules. While this guide provides a robust theoretical and practical framework, further experimental validation and optimization are encouraged to fully explore the scope and limitations of this transformation. The versatility of the 3-chloro-isothiazole scaffold ensures that efficient synthetic routes to this intermediate will continue to be of high interest to the scientific community.

References

- Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-82.

- Kletskov, A. V., Bumagin, N. A., Zubkov, F. I., Grudinin, D. G., & Potkin, V. I. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry, 89(10), 2035-2073.

- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(18), 2391-2396.

- Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of isothiazoles. Journal of the American Chemical Society, 83(4), 1010-1012.

- Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.

- Margun, A. A., Potkin, V. I., & Kletskov, A. V. (2021). Synthesis of functional derivatives of chlorine-substituted isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-335.

- Process for producing isothiazole derivative. (2013). U.S. Patent No. 8,563,745 B2. Washington, DC: U.S.

- Process for the preparation of chlorothiazole derivatives. (1993). U.S. Patent No. 5,180,833. Washington, DC: U.S.

- Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloroisothiazole via Chlorinative Cyclization

Abstract

The isothiazole nucleus is a privileged scaffold in modern medicinal chemistry and agrochemical development, prized for its unique electronic properties and diverse biological activities. Among its derivatives, 3-chloroisothiazole serves as a critical and versatile building block for the synthesis of more complex, high-value molecules, including advanced fungicides and potential therapeutic agents.[1] This guide provides a comprehensive technical overview of its synthesis, with a specific focus on chlorinative cyclization strategies. We will explore the underlying chemical principles, present field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, offering researchers and drug development professionals a practical and scientifically grounded resource.

Strategic Importance of the this compound Synthon

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous bioactive compounds.[2] Its derivatives, such as the widely used biocides known as isothiazolinones (e.g., Methylchloroisothiazolinone), demonstrate potent antimicrobial activity by targeting thiol-containing residues in bacterial enzymes.[3] The introduction of a chlorine atom at the 3-position of the isothiazole ring creates a highly valuable synthetic intermediate. This halogen serves as a versatile handle for subsequent functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for drug discovery and optimization programs.[4]

Chlorinative cyclization represents an elegant and atom-economical approach to forging the isothiazole ring while concurrently installing the essential chlorine substituent. This strategy typically involves the reaction of a linear precursor containing a C-C-C-N fragment with a reagent that serves as both a sulfur source and a chlorinating agent.

The Core Mechanism: Chlorinative Cyclization Pathways

The formation of the this compound ring via chlorinative cyclization is predicated on the reaction of a suitable organic substrate with a highly reactive sulfur-chlorine reagent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), sulfur dichloride (SCl₂), and phosphorus oxychloride (POCl₃) in specific contexts.[5][6] The reaction proceeds through a cascade of electrophilic attack, intramolecular cyclization, and subsequent elimination/aromatization steps.

A plausible mechanistic pathway, particularly when starting from a dinitrile or diamide precursor, involves several key stages:

-

Activation/Chlorination: The process begins with the activation of the precursor. For instance, a diamide can be converted to a dinitrile or a related reactive intermediate by an agent like phosphorus oxychloride.

-

Sulfuration & Electrophilic Attack: A sulfur-chlorine species, either added directly (like SCl₂) or formed in situ, acts as an electrophile.

-

Intramolecular Cyclization: The nitrogen atom of the precursor executes a nucleophilic attack on the sulfur center, closing the five-membered ring.

-

Aromatization: A final elimination step, often involving the loss of HCl or other small molecules, leads to the formation of the stable, aromatic this compound ring.

Below is a generalized representation of this complex transformation.

Caption: Generalized workflow for this compound synthesis.

Field-Proven Experimental Protocol

The following protocol is adapted from a documented chemical synthesis method, providing a robust and reproducible pathway to this compound.[5] This two-step approach demonstrates a practical application of chlorinative cyclization principles.

Step A: Synthesis of 4,5-Dithio-1,8-octanediamide

-

Reagent Preparation: In a fume hood, carefully charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 4,5-dithio-1,8-octanedioic acid.

-

Reaction Initiation: Slowly add thionyl chloride (SOCl₂) to the flask. An exothermic reaction may occur.

-

Reaction Completion: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully evaporate the excess thionyl chloride under reduced pressure.

-

Amidation: To the resulting crude acid chloride, slowly add a cooled, concentrated aqueous ammonia solution. Maintain the temperature below 30°C using an ice bath. A precipitate will form.

-

Isolation: Stir the mixture for 1-2 hours, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum to yield 4,5-dithio-1,8-octanediamide.

Step B: Chlorinative Cyclization to this compound

Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a thoroughly dried apparatus under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood.[5]

-

Inert Atmosphere: Set up a three-neck flask equipped with a dropping funnel, a thermometer, and an inert gas inlet.

-

Reagent Charging: Charge the flask with anhydrous toluene and phosphorus oxychloride (POCl₃).

-

Substrate Addition: Dissolve the 4,5-dithio-1,8-octanediamide from Step A in anhydrous toluene and add it to the dropping funnel.

-

Initial Reaction: Cool the POCl₃ solution to approximately 20°C. Slowly add the diamide solution dropwise over 1-2 hours, ensuring the temperature does not exceed 30°C.

-

Low-Temperature Stirring: Stir the resulting mixture at 20°C for 12-48 hours. The extended reaction time at a lower temperature is critical for the initial cyclization steps.[5]

-

Thermal Promotion: After the low-temperature phase, heat the reaction mixture to 90-110°C and maintain for 4 hours to drive the reaction to completion and promote aromatization.[5]

-

Quenching and Extraction: Cool the mixture to room temperature. Concentrate the mixture to dryness under reduced pressure. Carefully add dichloromethane and a 5% aqueous sodium bicarbonate solution to neutralize residual acid. Separate the organic layer.

-

Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Sources

- 1. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103880774A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 6. Sulfur dichloride - Wikipedia [en.wikipedia.org]

Navigating the Reactive Landscape of 3-Chloroisothiazole: A Technical Guide to Nucleophilic Substitution Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Core and the Significance of the 3-Chloro Substituent

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, and immunotropic properties.[1] The unique electronic distribution within the isothiazole ring, arising from the electronegativity of the heteroatoms, imparts distinct reactivity patterns. 3-Chloroisothiazole, in particular, serves as a versatile synthetic intermediate, with the chlorine atom at the 3-position acting as a competent leaving group for nucleophilic substitution reactions. Understanding the mechanisms by which nucleophiles displace this chloride is paramount for the rational design and synthesis of novel isothiazole-based compounds.

This technical guide provides an in-depth exploration of the reaction mechanisms of this compound with various nucleophiles. We will delve into the nuances of the predominant pathways, namely the Nucleophilic Aromatic Substitution (SNAr) and the less common but significant Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanisms. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict reaction outcomes, optimize conditions, and strategically employ this compound in their synthetic endeavors.

The Dichotomy of Reaction Pathways: SNAr vs. ANRORC

The reaction of this compound with a nucleophile can proceed through distinct mechanistic pathways, primarily dictated by the nature of the nucleophile, the solvent, and the reaction conditions. The two most prominent mechanisms are the SNAr and ANRORC pathways.

The SNAr Mechanism: A Stepwise Addition-Elimination

The Nucleophilic Aromatic Substitution (SNAr) is a common mechanism for the reaction of halo-heterocycles with nucleophiles.[2] This pathway involves a two-step process:

-

Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the isothiazole ring is temporarily disrupted in this step. The stability of this intermediate is a key factor in the reaction's feasibility.

-

Elimination of the Leaving Group: The aromaticity of the isothiazole ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The SNAr mechanism is favored by strong nucleophiles and the presence of electron-withdrawing groups on the heterocyclic ring, which can stabilize the negative charge of the Meisenheimer-like intermediate.

Figure 1. The SNAr mechanism for the reaction of this compound with a nucleophile.

The ANRORC Mechanism: A Pathway of Ring Transformation

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism represents a more complex pathway that is particularly relevant for certain heterocyclic systems, especially with strong, unhindered nucleophiles like amide ions.[3] This mechanism involves a sequence of steps:

-

Addition of the Nucleophile: Similar to the SNAr pathway, the reaction initiates with the attack of the nucleophile on the isothiazole ring.

-

Ring Opening: Instead of direct expulsion of the leaving group, the heterocyclic ring undergoes cleavage. For isothiazoles, this would likely involve the scission of the weak N-S bond.

-

Ring Closure: The open-chain intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring, which may or may not be the original isothiazole ring system, followed by the elimination of the leaving group.

Evidence for the ANRORC mechanism often comes from isotopic labeling studies, where scrambling of labeled atoms in the final product indicates a ring-opening and closing event.[3] While extensively studied in pyrimidines and other heterocycles, its occurrence in isothiazoles is less documented but mechanistically plausible under specific conditions.

Figure 2. The ANRORC mechanism for the reaction of this compound with a nucleophile.

Influence of Nucleophile and Reaction Conditions

The choice of nucleophile and reaction conditions plays a critical role in determining the reaction outcome and the predominant mechanistic pathway.

Nucleophile Reactivity

The nucleophilicity of the attacking species is a key determinant of reaction rate and, in some cases, the operative mechanism. A general trend in nucleophilicity for common nucleophiles is as follows:

Thiols > Amines > Alkoxides

-

Thiols: Thiolates are excellent nucleophiles and readily react with this compound, typically via the SNAr mechanism, to yield 3-thioisothiazoles.

-

Amines: Amines are also effective nucleophiles. The reaction of 4,5-dichloro-3-trichloromethylisothiazole with various heterocyclic amines has been shown to proceed in good yields.[4] The basicity and steric hindrance of the amine can influence the reaction rate.

-

Alkoxides: Alkoxides are strong bases and can also act as nucleophiles. Their reactions with this compound afford 3-alkoxyisothiazoles. However, with sterically hindered alkoxides or under forcing conditions, elimination reactions may compete.

| Nucleophile Class | Example | Product Type | Typical Mechanism | Relative Reactivity |

| Thiols | R-SH | 3-Thioisothiazole | SNAr | High |

| Amines | R₂NH | 3-Aminoisothiazole | SNAr / ANRORC | Moderate to High |

| Alkoxides | R-OH | 3-Alkoxyisothiazole | SNAr | Moderate |

Table 1. Comparative reactivity of nucleophiles with this compound.

Solvent Effects

The choice of solvent can significantly impact the reaction rate and mechanism. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly employed for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively unsolvated and thus more reactive.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the patent literature and describes a method for the synthesis of this compound, a key starting material for nucleophilic substitution reactions.[5]

Materials:

-

4,5-Dithio-1,8-octanedioyl amine

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, dissolve phosphorus oxychloride (100 mL) in toluene (150 mL).

-

Dissolve 4,5-dithio-1,8-octanedioyl amine (25.0 g) in toluene (150 mL) and slowly add it to the reaction flask via the dropping funnel, maintaining the reaction temperature at 10°C.

-

After the addition is complete, continue stirring at 10°C for 12 hours.

-

Gradually heat the reaction mixture to 100°C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure.

-

To the residue, add dichloromethane (200 mL) and 5% sodium bicarbonate solution (200 mL).

-

Separate the organic layer, wash it with saturated sodium chloride solution, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain this compound.

Figure 3. Workflow for the synthesis of this compound.

Conclusion and Future Outlook

The reactivity of this compound towards nucleophiles is a cornerstone of isothiazole chemistry, providing access to a vast array of functionalized derivatives. The predominant SNAr mechanism, proceeding through a Meisenheimer-like intermediate, is a reliable pathway for the introduction of various nucleophiles. The potential for the ANRORC mechanism, particularly with strong nitrogen nucleophiles, adds a layer of complexity and offers opportunities for novel ring transformations.

Further elucidation of the factors that govern the competition between the SNAr and ANRORC pathways in the isothiazole system would be a valuable contribution to the field. Kinetic studies and computational modeling could provide deeper insights into the transition states and intermediates involved, enabling more precise control over reaction outcomes. As the demand for novel isothiazole-based compounds in medicine and materials science continues to grow, a thorough understanding of their fundamental reactivity will remain a critical asset for synthetic chemists.

References

-

Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1433-1465. [Link]

-

Smith, J. G., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1498–1505. [Link]

- Williams, R. P. (1966). Isothiazoles. U.S.

- (2014). Chemical synthesis method of this compound.

-

(2022). Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

-

Gatrone, R. C., et al. (1989). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 44(11), 1015-1031. [Link]

- (1993). Process for the preparation of chlorothiazole derivatives. U.S.

-

Koskikallio, J. (1969). Nucleophilic Reactivity. Part III. Kinetics of Reactions of Methyl Perchlorate with Amines in Water and Methanol. Acta Chemica Scandinavica, 23, 1477-1486. [Link]

-

(2021). Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. [Link]

-

Zatorski, A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

-

Potkin, V. I., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]

-

(2023). ANRORC mechanism. Wikipedia. [Link]

-

Al-Azzawi, A. M., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 6(4), 231-238. [Link]

-

Noyce, D. S., & Fike, S. A. (1973). Reactivity of thiazole in electrophilic reactions as determined from solvolysis rates. The Journal of Organic Chemistry, 38(19), 3316–3318. [Link]

-

Al-Obaidi, A. S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

Nudelman, N. S., et al. (2014). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. American Journal of Organic Chemistry, 4(2), 25-34. [Link]

-

Al-Amiery, A. A., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(45), 29515-29532. [Link]

-

Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358. [Link]

-

Metrangolo, P., et al. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. International Journal of Molecular Sciences, 25(3), 1546. [Link]

-

Himo, F., & Hjerpe, A. (2017). Nucleophilic aromatic substitution in chlorinated aromatic systems with a glutathione thiolate model. Journal of Molecular Modeling, 23(7), 221. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANRORC mechanism - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103880774A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

A Comprehensive Guide to the Spectroscopic Characterization of 3-Chloroisothiazole

Foreword: Charting Unexplored Spectroscopic Territory

In the landscape of heterocyclic chemistry, isothiazoles represent a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a halogen, such as chlorine, at the 3-position of the isothiazole ring is anticipated to modulate its electronic properties and reactivity, making 3-chloroisothiazole a molecule of considerable interest for researchers, scientists, and drug development professionals. However, a thorough review of the existing scientific literature reveals a conspicuous absence of a complete, publicly available dataset of its fundamental spectroscopic properties (NMR, IR, and MS).

This guide, therefore, deviates from a simple presentation of known data. Instead, it serves as a comprehensive methodological blueprint for the full spectroscopic characterization of this compound. It is designed for researchers who may have synthesized this compound and require a robust framework for its structural elucidation and confirmation. We will proceed with a combination of established spectroscopic principles to predict the expected spectral features, and provide detailed, field-proven protocols for acquiring and interpreting the actual experimental data. This approach ensures scientific integrity while providing a practical and in-depth resource for the scientific community.

Predicted Spectroscopic Data of this compound: An Educated Hypothesis

While awaiting experimental verification, we can predict the salient features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound based on the known effects of its constituent atoms and ring structure. These predictions provide a valuable baseline for comparison with experimental data.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | H4: ~7.5 - 7.8 ppmH5: ~8.6 - 8.9 ppm | The isothiazole ring is aromatic and electron-deficient. H5 is adjacent to the electronegative nitrogen, leading to a significant downfield shift. H4 is expected to be further upfield. |

| Coupling Constant (J) | ³J(H4-H5): ~4-5 Hz | Typical coupling constant for protons on a five-membered heterocyclic ring. | |

| ¹³C NMR | Chemical Shift (δ) | C3: ~150 - 155 ppmC4: ~122 - 126 ppmC5: ~148 - 152 ppm | C3 is directly attached to the electronegative chlorine, causing a downfield shift. C5 is adjacent to nitrogen, also resulting in a downfield shift. C4 is expected to be the most upfield of the ring carbons. |

| IR | Wavenumber (cm⁻¹) | C=N stretch: ~1520-1580C=C stretch: ~1400-1450C-H stretch (aromatic): >3000C-Cl stretch: ~700-800 | These represent the characteristic vibrational modes for an aromatic heterocyclic system containing C=N and C=C bonds, as well as C-H and C-Cl bonds. |

| MS (EI) | m/z | [M]⁺: 119/121 (3:1 ratio)Fragments: [M-Cl]⁺, [M-HCN]⁺, [C₂HNS]⁺ | The molecular ion peak will exhibit the characteristic isotopic pattern for a single chlorine atom. Fragmentation is predicted to involve loss of the chlorine atom, hydrogen cyanide, and other characteristic cleavages of the isothiazole ring. |

Methodologies for Spectroscopic Data Acquisition and Analysis

The following sections provide detailed protocols for obtaining high-quality spectroscopic data for this compound. The emphasis is on not just the procedural steps, but the underlying scientific reasoning that ensures data integrity and reliable interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR will confirm the proton and carbon framework, respectively.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its relatively simple solvent residual peak in ¹H NMR.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

-

¹H NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

-

Use a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay (e.g., 2 seconds) should be included to ensure proper relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration (if needed).

-

Caption: Workflow for the interpretation of ¹H and ¹³C NMR spectra of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonds

IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract the atmospheric and instrument-related absorptions.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal to ensure good contact.

-

Apply pressure using the instrument's anvil to further improve contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The analysis of the IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups. For this compound, key absorptions to identify include the aromatic C-H stretch, the C=N and C=C ring stretching vibrations, and the C-Cl stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust and widely used technique that induces reproducible fragmentation patterns, which are valuable for structural elucidation.

-

-

Mass Analysis:

-

Use a mass analyzer with sufficient resolution to distinguish between ions of similar mass (e.g., a quadrupole or time-of-flight analyzer).

-

Scan a mass-to-charge (m/z) range that will encompass the molecular ion and expected fragments (e.g., m/z 30-200).

-

The interpretation of the mass spectrum involves identifying the molecular ion peak and analyzing the m/z values of the fragment ions to propose a logical fragmentation pathway. The presence of chlorine is readily identified by the characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Caption: Predicted electron ionization fragmentation pathway for this compound.

Conclusion: A Call for Experimental Data

This guide provides a robust framework for the comprehensive spectroscopic characterization of this compound,

An In-depth Technical Guide to the ¹H NMR Spectral Characteristics of 3-Chloroisothiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Spectral Data for 3-Chloroisothiazole

In the landscape of heterocyclic chemistry, the isothiazole ring system is a cornerstone, finding application in pharmaceuticals, agrochemicals, and materials science. The precise characterization of substituted isothiazoles is paramount for understanding their structure-activity relationships and for quality control in their synthesis and application. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for elucidating molecular structure.

This guide is dedicated to the ¹H NMR spectral features of this compound. Despite a comprehensive search of the scientific literature, specific, experimentally determined ¹H NMR chemical shifts and coupling constants for this compound have not been readily available. This notable absence of data for a seemingly fundamental halogenated isothiazole derivative underscores the importance of predictive analysis and the value of a foundational understanding of NMR principles as they apply to this class of compounds.

Therefore, this document serves a dual purpose. Firstly, it provides a robust, expert-driven prediction of the ¹H NMR spectrum of this compound, grounded in the analysis of closely related analogues and the fundamental electronic effects at play within the molecule. Secondly, it offers a detailed experimental protocol for researchers to acquire and confirm this data, thereby contributing to the collective body of scientific knowledge.

I. The Predicted ¹H NMR Spectrum of this compound: A Theoretical Framework

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. In this compound, the protons of interest are located at the C-4 and C-5 positions. The chemical environment of these protons is influenced by the electronegativity of the heteroatoms in the ring and the electron-withdrawing nature of the chlorine substituent at C-3.

A. Expected Chemical Shifts (δ)

The aromatic protons of the parent isothiazole molecule resonate at approximately δ 8.54 (H-3), δ 7.26 (H-4), and δ 8.72 (H-5) in CCl₄. The introduction of a chlorine atom at the C-3 position is expected to induce significant changes in the electron density of the ring, thereby altering the chemical shifts of the remaining H-4 and H-5 protons.

Chlorine is an electronegative atom that exerts a through-bond inductive electron-withdrawing effect (-I effect). This effect will deshield the adjacent protons, causing their signals to shift downfield (to a higher ppm value). The influence of the chlorine at C-3 will be most pronounced at the adjacent C-4 position.

Based on data from substituted isothiazoles and other halogenated heterocycles, we can predict the following approximate chemical shifts for the protons of this compound when dissolved in a non-polar solvent like deuterochloroform (CDCl₃):

-

H-4: The proton at the C-4 position is expected to be the most deshielded due to its proximity to the electron-withdrawing chlorine atom. Its chemical shift is predicted to be in the range of δ 7.30 - 7.50 ppm .

-

H-5: The proton at the C-5 position will also experience a downfield shift due to the overall electron-withdrawing nature of the substituted ring, though to a lesser extent than H-4. Its chemical shift is anticipated to be in the region of δ 8.60 - 8.80 ppm .

B. Expected Coupling Constant (J)

The H-4 and H-5 protons are on adjacent carbon atoms and will therefore exhibit spin-spin coupling, resulting in a doublet for each signal. The magnitude of the coupling constant (³JH4-H5) in five-membered aromatic heterocycles is characteristic of the geometry of the ring. For isothiazoles, this coupling is typically in the range of 4.5 - 5.0 Hz .

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.30 - 7.50 | Doublet (d) | ³JH4-H5 = 4.5 - 5.0 |

| H-5 | 8.60 - 8.80 | Doublet (d) | ³JH4-H5 = 4.5 - 5.0 |

II. Structural and Electronic Rationale

The predicted spectral parameters are a direct consequence of the electronic architecture of this compound. The following diagram illustrates the key influences on the proton chemical shifts.

Caption: Electronic influences on proton chemical shifts in this compound.

The electron-withdrawing chlorine atom at C-3 reduces the electron density at C-4, leading to significant deshielding of H-4. The inherent aromaticity of the isothiazole ring generates a ring current that deshields both H-4 and H-5, with a particularly strong effect on the H-5 proton, which is situated in a region of high magnetic anisotropy analogous to the alpha-protons of pyridine.

III. Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectral data and contribute to the scientific record, the following experimental protocol is recommended for acquiring the ¹H NMR spectrum of this compound.

A. Materials and Instrumentation

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: 5 mm diameter, high-precision.

-

NMR Spectrometer: A 300 MHz or higher field strength spectrometer is recommended for good signal dispersion.

B. Sample Preparation

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to the NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

C. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Set the following acquisition parameters (values may be adjusted based on the specific instrument):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Transmitter Offset: Centered around 5-6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Acquire the Free Induction Decay (FID).

D. Data Processing

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Measure the chemical shifts of the doublets and calculate the coupling constant.

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

IV. Conclusion and Call for Data Contribution

While the ¹H NMR spectral data for this compound is not prominently available in the current body of scientific literature, a reasoned prediction of its chemical shifts and coupling constants can be made based on established principles of NMR spectroscopy and comparison with related compounds. This guide provides a theoretical framework for understanding the expected spectrum and a practical protocol for its experimental determination.

Researchers in the fields of organic synthesis, medicinal chemistry, and materials science who work with this compound are encouraged to acquire and publish its ¹H NMR data. Such a contribution, though seemingly small, would fill a gap in our collective spectroscopic knowledge and serve as a valuable reference point for the scientific community.

V. References

While no direct citation for the ¹H NMR data of this compound could be located, the following resources provide foundational information on the NMR spectroscopy of heterocyclic compounds and are invaluable for the type of predictive analysis presented in this guide.

-

Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Magnetic Resonance in Chemistry. This journal is a key resource for NMR data of heterocyclic compounds. While the specific data for the 3-chloro derivative was not accessible, related studies within this publication would be highly relevant.

-

General Principles of NMR Spectroscopy. Standard organic chemistry and spectroscopy textbooks provide the foundational knowledge of how substituents and ring systems influence chemical shifts and coupling constants.

-

Spectral Databases. Online spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem are valuable resources for NMR data of a wide range of molecules, although they did not contain the specific data for this compound at the time of this writing.

13C NMR peak assignments for 3-chloroisothiazole

An In-Depth Technical Guide to the 13C NMR Peak Assignments for 3-Chloroisothiazole

This technical guide provides a comprehensive framework for the assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of definitive literature assignments, this document synthesizes foundational principles of NMR spectroscopy, substituent effects in heterocyclic systems, and modern 2D NMR methodologies to present a robust predictive assignment. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on unambiguous structural elucidation. The guide details the theoretical basis for predicted chemical shifts, outlines a self-validating experimental protocol for confirmation, and provides the causal logic behind each step of the assignment process, ensuring scientific integrity and replicability.

Introduction: The Isothiazole Scaffold and the Imperative of Spectroscopic Precision

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The introduction of a halogen, such as chlorine at the C-3 position, significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability. Consequently, the unambiguous structural verification of this compound and its derivatives is a critical step in any synthetic or developmental workflow.

13C NMR spectroscopy is an unparalleled tool for probing the carbon framework of organic molecules. Each unique carbon atom in a distinct electronic environment produces a discrete signal, offering a fingerprint of the molecular structure. However, the assignment of these signals is not always trivial, particularly in heteroaromatic systems where the interplay of inductive and resonance effects from both the heteroatoms and substituents can lead to complex chemical shift patterns. This guide provides an in-depth analysis of the factors governing the 13C NMR spectrum of this compound and a clear, logical pathway to its definitive assignment.

Theoretical Framework and Predictive Assignment

A definitive assignment begins with a theoretically grounded prediction. This is formulated by taking the known chemical shifts of the parent isothiazole ring and adjusting them based on the well-documented effects of a chlorine substituent.

The Parent Isothiazole System

The reported 13C NMR chemical shifts for the parent isothiazole provide our baseline:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 | ~157.0 |

| C-4 | ~123.6 |

| C-5 | ~148.0 |

Note: These values are approximate and can vary slightly based on solvent and experimental conditions.

The Influence of the C-3 Chlorine Substituent

A chlorine atom exerts a strong influence on the 13C chemical shifts of an aromatic or heteroaromatic ring through several mechanisms:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect is strongest at the directly attached carbon (the ipso-carbon) and diminishes with distance.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the ring, increasing electron density, particularly at the ortho and para positions. In many halogenated aromatics, the inductive effect is dominant.

-

Heavy Atom Effect: For heavier halogens like bromine and iodine, the large electron cloud can induce an upfield (shielding) shift on the directly attached carbon. This effect is less pronounced for chlorine.

To predict the spectrum of this compound, we can apply substituent chemical shift (SCS) effects derived from analogous chlorinated heterocyclic systems, such as 2-chloropyridine and 3-chlorothiophene.

-

ipso-Effect (on C-3): The direct attachment of chlorine is expected to cause a slight deshielding (downfield shift) or, in some cases, a small shielding (upfield shift) due to a combination of competing effects. In many aromatic systems, the change is relatively small.[1]

-

ortho-Effect (on C-4): The position ortho to the chlorine substituent (C-4) is expected to experience a moderate shielding (upfield shift) of approximately 1-5 ppm.

-

meta-Effect (on C-5): The meta position (C-5) typically shows a smaller deshielding (downfield shift) of around 1-3 ppm.

Predicted 13C Chemical Shifts for this compound

By applying these anticipated SCS effects to the parent isothiazole values, we arrive at the following predicted assignments:

| Carbon Atom | Parent Shift (ppm) | Expected SCS Effect | Predicted Shift (δ, ppm) | Rationale |

| C-3 | ~157.0 | ipso (deshielding) | ~158.0 | Direct attachment of the electronegative chlorine atom causes a minor downfield shift. |

| C-4 | ~123.6 | ortho (shielding) | ~120.5 | Shielding effect from the adjacent chlorine substituent. |

| C-5 | ~148.0 | meta (deshielding) | ~149.5 | Minor deshielding effect at the meta position. |

This prediction provides a strong hypothesis that can be rigorously tested and confirmed using a suite of modern NMR experiments.

Experimental Verification and Assignment Workflow

The following section outlines a comprehensive, self-validating protocol for the acquisition and unambiguous assignment of the 13C NMR spectrum of this compound.

Sample Preparation and Initial 13C NMR Acquisition

Protocol:

-

Dissolve approximately 20-50 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire a standard proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the carbon atom bearing the chlorine (C-3), which is a quaternary carbon and will likely exhibit a weaker signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Expected Outcome: A spectrum containing three distinct signals in the aromatic region, corresponding to C-3, C-4, and C-5. The relative intensities are not a reliable indicator for assignment in a standard 13C spectrum.

Distinguishing Protonated and Non-Protonated Carbons: The DEPT Experiment

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for determining the number of protons attached to each carbon.[2][3][4]

Protocol:

-

Using the same sample, perform a DEPT-135 experiment.

-

(Optional but recommended) Perform a DEPT-90 experiment.

Expected Outcome & Interpretation:

-

DEPT-135:

-

CH carbons (C-4 and C-5) will appear as positive peaks.

-

CH2 carbons will appear as negative peaks (none expected in this molecule).

-

CH3 carbons will appear as positive peaks (none expected).

-

Quaternary carbons (C-3) will be absent.

-

-

DEPT-90:

-

Only CH carbons (C-4 and C-5) will appear as positive peaks.

-

This experiment will definitively identify the signal corresponding to the quaternary C-3, as it will be present in the standard 13C spectrum but absent in both DEPT spectra. The remaining two signals can be attributed to C-4 and C-5.

Unambiguous Assignment of C-4 and C-5: 2D Heteronuclear Correlation

To definitively distinguish between C-4 and C-5, we must correlate them to their attached protons (H-4 and H-5). This requires 2D NMR techniques that map correlations between 1H and 13C nuclei.

A. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment shows correlations between carbons and their directly attached protons.[5][6]

Protocol:

-

Acquire a 2D HSQC spectrum. This experiment correlates the 1H spectrum (on one axis) with the 13C spectrum (on the other axis).

Expected Outcome & Interpretation: The HSQC spectrum will show two cross-peaks, each connecting a proton signal to a carbon signal.

-

One cross-peak will correlate the 1H signal of H-4 to the 13C signal of C-4.

-

The other cross-peak will correlate the 1H signal of H-5 to the 13C signal of C-5.

Since the 1H NMR shifts of H-4 and H-5 are distinct and can be assigned based on their coupling patterns and electronic environment, this experiment provides an unambiguous link to their corresponding carbons.

B. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment provides confirmation by showing correlations between protons and carbons that are two or three bonds away.[5][6] This is a powerful tool for mapping the connectivity of the entire molecular skeleton.

Protocol:

-

Acquire a 2D HMBC spectrum.

Expected Outcome & Interpretation: Key long-range correlations will be observed:

-

H-4 will show a correlation to C-5 (a two-bond coupling) and C-3 (a two-bond coupling).

-

H-5 will show a correlation to C-4 (a two-bond coupling) and C-3 (a three-bond coupling).

Observing a correlation from the downfield proton (H-5) to the quaternary carbon (C-3) and the upfield protonated carbon (C-4) provides definitive, self-validating proof of the assignments.

Conclusion

The definitive confirmation of these assignments rests on a logical, multi-step experimental workflow. The use of DEPT spectroscopy allows for the immediate identification of the quaternary C-3 carbon. Subsequent 2D correlation experiments, namely HSQC and HMBC, provide the necessary through-bond connectivity information to unambiguously assign the protonated C-4 and C-5 carbons. This self-validating protocol ensures the highest degree of confidence in the final structural elucidation, a cornerstone of rigorous chemical research and development.

References

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Google Patents. (n.d.). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for 3-methyl-5-phenylisoxazole. Retrieved from [Link]

-

ACS Publications. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-1,2-benzisothiazole. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

-

PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

-

Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Chloroisothiazole

Introduction: The Significance of 3-Chloroisothiazole and the Role of IR Spectroscopy

This compound is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries. The isothiazole ring is a key structural motif in a variety of biologically active molecules, contributing to their therapeutic or pesticidal properties.[1] The presence of a chlorine substituent on this ring system can profoundly influence the molecule's reactivity, bioavailability, and metabolic stability, making it a crucial building block in drug design and development.[2]

Accurate and efficient characterization of this compound and its derivatives is paramount for ensuring the quality, purity, and consistency of these compounds in research and manufacturing. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for this purpose. By probing the vibrational modes of a molecule's functional groups, IR spectroscopy provides a unique "fingerprint" that can confirm the identity of a compound and provide insights into its chemical structure.[3] This guide offers an in-depth analysis of the expected IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Fundamental Principles of IR Spectroscopy for this compound Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption occurs when the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule. For a vibration to be "IR active," it must result in a change in the molecule's dipole moment.[3]

The key functional groups and structural features of this compound that give rise to characteristic IR absorptions are:

-

C-H bonds of the isothiazole ring.

-

C=C and C=N double bonds within the heterocyclic ring.

-

The isothiazole ring structure itself, which has characteristic ring "breathing" and deformation modes.

-

The C-Cl bond .

The position of these absorption bands in the IR spectrum, measured in wavenumbers (cm⁻¹), is determined by the bond strength and the masses of the atoms involved.[3]

Detailed Analysis of the IR Spectrum of this compound

C-H Stretching Vibrations (3100-3000 cm⁻¹)

The isothiazole ring contains C-H bonds. Aromatic and heteroaromatic C-H stretching vibrations typically occur at wavenumbers slightly higher than those of aliphatic C-H bonds.[4] For this compound, one can expect to observe weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .[5] The exact position of these bands can be influenced by the electronic effects of the chlorine substituent and the heteroatoms within the ring.

Isothiazole Ring Stretching Vibrations (1600-1300 cm⁻¹)

The isothiazole ring contains C=C and C=N double bonds, which give rise to a series of characteristic stretching vibrations. These bands are often complex due to the coupling of vibrations within the ring system. For thiazole and its derivatives, ring stretching modes are typically observed in the 1600-1300 cm⁻¹ region.[5] One can anticipate several bands of varying intensities in this region for this compound, corresponding to the stretching and deformation of the heterocyclic ring. Specifically, bands around 1481 cm⁻¹ , 1381 cm⁻¹ , and 1319 cm⁻¹ have been noted for the thiazole ring.[5]

C-Cl Stretching Vibration (850-550 cm⁻¹)

The carbon-chlorine (C-Cl) bond gives rise to a strong absorption band in the fingerprint region of the IR spectrum. The exact position of this band is dependent on the nature of the carbon atom to which the chlorine is attached. For chloro-substituted aromatic and heteroaromatic compounds, the C-Cl stretching vibration is typically found in the range of 850-550 cm⁻¹ .[6] This band is a key diagnostic feature for confirming the presence of the chlorine substituent in this compound.

Summary of Expected Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium | Characteristic of C-H bonds on the isothiazole ring.[4][5] |

| Isothiazole Ring Stretch (C=C, C=N) | 1600-1300 | Medium-Strong | A series of bands representing the complex vibrations of the heterocyclic ring.[5] |

| C-Cl Stretch | 850-550 | Strong | A key diagnostic band for the presence of the chlorine substituent on the ring.[6] |

Experimental Protocol for Acquiring the IR Spectrum of this compound

This section provides a detailed, step-by-step methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a this compound sample.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellets, ATR crystal)

-

Mortar and pestle (for KBr pellets)

-

Hydraulic press (for KBr pellets)

-

Spatula

-

Solvent for cleaning (e.g., acetone, isopropanol)

-

Nitrogen purge for the spectrometer (recommended)

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan to obtain a reference spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Choose one method):

-

Attenuated Total Reflectance (ATR):

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small amount of the this compound sample directly onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of spectroscopic grade KBr powder in a mortar and pestle to a fine consistency.

-

Add a very small amount of the this compound sample (approximately 1% by weight) to the KBr and mix thoroughly.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

-

Spectrum Acquisition:

-

Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the FTIR spectrometer.

-

Set the desired spectral acquisition parameters (e.g., number of scans, resolution). A resolution of 4 cm⁻¹ and 16-32 scans are typically sufficient for routine analysis.

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Identify and label the key absorption bands corresponding to the functional groups of this compound.

-

Visualizations

Experimental Workflow for FTIR Analysis

Caption: Key functional groups and their corresponding IR spectral regions.

References

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1097-1146. [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. ICT Prague Analytical Chemistry Laboratory. [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

Deng, A., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzot[1]hieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 29(2). [Link]

-

Ikhe, S. (n.d.). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Chierotti, M. R., & Gobetto, R. (2013). Thiazoles: iii. Infrared spectra of methylthiazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 2353-2357. [Link]

-

Reji, T. F. A., & Brilla, C. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(2). [Link]

-

NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook. [Link]

-

LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

The Good Scents Company. (n.d.). methyl chloroisothiazolinone. The Good Scents Company information system. [Link]

-

Harrison, J. J., et al. (2010). Infrared absorption cross-sections for acetaldehyde (CH3CHO) in the 3 μm region. Journal of Quantitative Spectroscopy and Radiative Transfer, 111(17-18), 2497-2504. [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). A Guide to the NIST Chemistry WebBook. NIST Chemistry WebBook. [Link]

-

Szafranski, S., et al. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 24(18), 3349. [Link]

-

NIST. (n.d.). 3(2H)-Isothiazolone, 2-methyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

Steinhauer, S., et al. (2022). Crystal Structure of the Biocide Methylisothiazolinone. Molecules, 27(19), 6523. [Link]

-

Muthu, S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129881. [Link]

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. isca.me [isca.me]

- 6. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Chloroisothiazole

This guide provides a detailed theoretical exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-chloroisothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with insights into the behavior of halogenated heterocyclic compounds to elucidate the fragmentation pathways of this specific molecule.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. Crucially for structural elucidation, the fragmentation patterns generated under techniques like electron ionization (EI) offer a molecular fingerprint, revealing the underlying chemical architecture.[1] In the context of drug discovery and development, understanding the fragmentation of heterocyclic compounds such as isothiazoles is paramount for metabolite identification, impurity profiling, and quality control.

This compound, a halogenated heterocyclic compound, presents a unique case for fragmentation analysis due to the interplay between the relatively stable isothiazole ring and the influence of the electronegative chlorine atom. This guide will propose a detailed fragmentation scheme based on established principles and data from related compounds.

The Molecular Ion of this compound

Upon entering the mass spectrometer, this compound is subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). The molecular weight of this compound (C₃H₂ClNS) is approximately 119.56 Da. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion will appear as a characteristic doublet at m/z 119 and 121, with the M+2 peak (m/z 121) having approximately one-third the intensity of the M⁺˙ peak (m/z 119).[2] This isotopic signature is a key identifier for chlorine-containing compounds.

The initial ionization is likely to occur by removal of a non-bonding electron from the sulfur or nitrogen atom, or a π-electron from the aromatic ring, resulting in a radical cation.[3]

Proposed Fragmentation Pathways

The energetically unstable molecular ion of this compound will undergo a series of fragmentation reactions to form more stable daughter ions. The primary fragmentation pathways are predicted to involve the loss of the chlorine atom and the cleavage of the isothiazole ring.

Pathway A: Loss of the Chlorine Radical